molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0

5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Katalognummer B1667232
CAS-Nummer: 651744-16-0
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: OOQXPATWSOGSAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, an oxadiazol ring, a pyrrolo ring, and a triazin ring. These functional groups could potentially give the compound a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

This compound, also known as BMS-645737, is a potent vascular endothelial growth factor receptor-2 antagonist. A study by Johnson et al. (2008) examined its biotransformation in various species including cynomolgus monkeys, dogs, mice, and rats. The metabolism involved oxidation, hydroxylation, and conjugation processes. Notably, the compound showed direct conjugation with N-acetylglucosamine, an unusual metabolic pathway for a heterocyclic aromatic amine (Johnson et al., 2008).

Preclinical Studies

In another study, Ruel et al. (2008) reported the discovery and preclinical activities of BMS-645737. It was found to have good in vivo activity against human tumor xenograft models, highlighting its potential as an anticancer agent (Ruel et al., 2008).

Synthesis and Characterization of Derivatives

El-Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, providing insights into the chemical versatility and potential applications of compounds related to BMS-645737 (El-Sayed et al., 2008).

Anticancer Evaluation

A study by Abdo and Kamel (2015) explored the synthesis and anticancer evaluation of various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These compounds, related to BMS-645737, showed significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents (Abdo & Kamel, 2015).

Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. This research expands the potential application of compounds similar to BMS-645737 in the field of antimicrobial therapy (Bayrak et al., 2009).

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties in more detail. Depending on its properties, it could potentially be used in a variety of applications, such as medicine or materials science .

Eigenschaften

IUPAC Name

6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQXPATWSOGSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215483
Record name BMS-645737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS RN

651744-16-0
Record name BMS-645737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-645737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-645737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 3
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 4
Reactant of Route 4
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 5
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 6
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Citations

For This Compound
31
Citations
R Ruel, C Thibeault, A L'Heureux, A Martel… - Bioorganic & medicinal …, 2008 - Elsevier
We report herein a series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines as inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase. …
Number of citations: 25 www.sciencedirect.com
BM Johnson, AV Kamath, JE Leet, X Liu… - Drug metabolism and …, 2008 - ASPET
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) is a potent and selective vascular endothelial …
Number of citations: 6 dmd.aspetjournals.org
R Alikhani, N Razzaghi-Asl, A Ramazani… - Journal of Molecular …, 2018 - Elsevier
A few novel previously synthesized 2,5-disubstituted 1,3,4-oxadiazoles with cytotoxic activity (1–17) were subjected to combined docking/quantum mechanical studies against …
Number of citations: 11 www.sciencedirect.com
LH Al-Wahaibi, AAB Mohamed, SS Tawfik, HM Hassan… - Molecules, 2021 - mdpi.com
The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione 3 with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room …
Number of citations: 21 www.mdpi.com
S Bajaj, V Asati, J Singh, PP Roy - European journal of medicinal chemistry, 2015 - Elsevier
Five member heterocyclic 1,3,4-oxadiazole nucleus find unique place in medicinal chemistry and plays significant role in producing anticancer activity. The small and simple 1,3,4-…
Number of citations: 154 www.sciencedirect.com
ZK KURT - Journal of the Turkish Chemical Society Section A …, 2020 - dergipark.org.tr
In this work, the synthesis of novel 1, 3, 4-oxadiazole derivatives was reported. A good molecular properties profile was predicted for the target compounds. In drug-likeness prediction, …
Number of citations: 2 dergipark.org.tr
CE Stecoza, GM Nitulescu, C Draghici, MT Caproiu… - Pharmaceuticals, 2021 - mdpi.com
In order to develop novel chemotherapeutic agents with potent anticancer activities, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were designed and synthesized. The …
Number of citations: 30 www.mdpi.com
CM Maciolek, B Ma, K Menzel, S Laliberte… - Drug metabolism and …, 2011 - ASPET
Setileuton [4-(4-fluorophenyl)-7-[({5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-1-benzopyran-2-one] is a selective inhibitor of the 5-lipoxygenase …
Number of citations: 15 dmd.aspetjournals.org
L Chen, M Pan, P Lu, D Hu - Journal of Agricultural and Food …, 2022 - ACS Publications
It has been demonstrated that Exianliuyimi (EXLYM) exhibits good nematocidal activity. As a potential nematicide, EXLYM and its transformation products (TPs) may generate emerging …
Number of citations: 2 pubs.acs.org
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.